molecular formula C26H22ClN3O4S B15041316 methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B15041316
M. Wt: 508.0 g/mol
InChI Key: QJIFCLKNNUGFSN-UHFFFAOYSA-N
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Description

Methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a chlorobenzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the thiazinan ring, followed by the introduction of the chlorobenzyl and phenylimino groups. The final step involves the esterification of the benzoate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

Methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C26H22ClN3O4S

Molecular Weight

508.0 g/mol

IUPAC Name

methyl 4-[[3-[(4-chlorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C26H22ClN3O4S/c1-34-25(33)18-9-13-21(14-10-18)28-24(32)22-15-23(31)30(16-17-7-11-19(27)12-8-17)26(35-22)29-20-5-3-2-4-6-20/h2-14,22H,15-16H2,1H3,(H,28,32)

InChI Key

QJIFCLKNNUGFSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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